molecular formula C15H15BrFN B1444812 [(4-Bromophenyl)methyl][(3-fluoro-4-methylphenyl)methyl]amine CAS No. 1457663-63-6

[(4-Bromophenyl)methyl][(3-fluoro-4-methylphenyl)methyl]amine

Cat. No. B1444812
CAS RN: 1457663-63-6
M. Wt: 308.19 g/mol
InChI Key: FMSHKHBEVVEDTB-UHFFFAOYSA-N
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Description

[(4-Bromophenyl)methyl][(3-fluoro-4-methylphenyl)methyl]amine, also known as 4-Bromo-3-fluoro-4-methylbenzyl amine, is a synthetic compound with a variety of potential applications in scientific research. Its unique properties make it an attractive choice for a range of studies, from biochemical and physiological experiments to drug development.

Scientific Research Applications

Tyrosine Kinase Inhibition

One significant application involves the use of structurally related compounds as potent in vitro inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) and other members of the erbB family. These compounds, including analogs of PD 158780, have been shown to competitively bind at the ATP site of these signal transduction enzymes, demonstrating potent inhibition properties (Rewcastle et al., 1998)(Rewcastle et al., 1998).

Synthetic Routes and Chemical Transformations

Research has also focused on synthetic routes to related compounds, such as 4-bromo-1,1′:4′,1″-terphenyl and 4-methyl-1,1′:4′,1″-terphenyl, exploring Stevens rearrangement of quaternary ammonium salts, which provides insights into the synthesis of complex aromatic compounds with potential applications in material science and organic chemistry (Chukhajian et al., 2020)(Chukhajian et al., 2020).

Nonlinear Optical Studies

Another area of application is in nonlinear optical studies, where compounds with similar structural features have been synthesized and analyzed for their nonlinear optical properties. For instance, 4-(4-bromophenyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-amine was synthesized and its molecular structure, spectral analysis, and nonlinear optical properties were thoroughly investigated, revealing significant insights into intramolecular charge transfer responsible for these properties (Tamer et al., 2016)(Tamer et al., 2016).

Synthesis of Key Intermediates

The compound 2-Fluoro-4-bromobiphenyl serves as a key intermediate for the synthesis of important pharmaceuticals such as flurbiprofen, highlighting the relevance of related compounds in drug synthesis and development (Qiu et al., 2009)(Qiu et al., 2009).

properties

IUPAC Name

1-(4-bromophenyl)-N-[(3-fluoro-4-methylphenyl)methyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrFN/c1-11-2-3-13(8-15(11)17)10-18-9-12-4-6-14(16)7-5-12/h2-8,18H,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMSHKHBEVVEDTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CNCC2=CC=C(C=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(4-Bromophenyl)methyl][(3-fluoro-4-methylphenyl)methyl]amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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